Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate: is a complex organic compound characterized by its unique structure, which includes two benzothiophene units attached to a benzene-1,3-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate typically involves the reaction of benzothiophene derivatives with benzene-1,3-dicarboxylic acid. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate benzothiophene derivatives followed by their coupling with benzene-1,3-dicarboxylic acid. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol or sulfide derivatives.
Scientific Research Applications
Chemistry: In chemistry, Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The benzothiophene units can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares structural similarities with Bis[(1,1-dioxo-1H-1-benzothiophen-3-yl)] benzene-1,3-dicarboxylate and has been studied for its pharmacological activities.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Another compound with a similar core structure, used in various chemical applications.
Uniqueness: this compound is unique due to the presence of two benzothiophene units, which confer distinct chemical and biological properties
Properties
CAS No. |
61670-16-4 |
---|---|
Molecular Formula |
C24H14O8S2 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
bis(1,1-dioxo-1-benzothiophen-3-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H14O8S2/c25-23(31-19-13-33(27,28)21-10-3-1-8-17(19)21)15-6-5-7-16(12-15)24(26)32-20-14-34(29,30)22-11-4-2-9-18(20)22/h1-14H |
InChI Key |
BBBLGQBFKYHVGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.